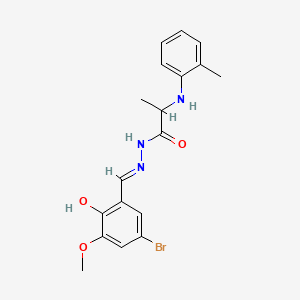![molecular formula C18H9N3O6 B11107616 6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11107616.png)
6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Another method involves the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene in the presence of electrophilic reagents . This reaction proceeds smoothly at room temperature or with catalytic amounts of AuCl3/AgNTf2 in THF at 100°C, yielding the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is particularly suitable for large-scale production. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for efficient industrial synthesis.
化学反応の分析
反応の種類
6-ニトロ-2-(4-ニトロフェニル)-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化できます。
還元: 還元反応は、ニトロ基をアミノ基に変換するために使用できます。
置換: 求電子置換反応と求核置換反応は、芳香環にさまざまな置換基を導入するために用いることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素ガス(H2)をパラジウム触媒(Pd/C)または水素化ホウ素ナトリウム(NaBH4)の存在下で使用することが一般的です。
置換: 臭素(Br2)などの求電子試薬と、メトキシドナトリウム(NaOCH3)などの求核試薬が頻繁に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、ニトロ基の還元は対応するアミンを生じさせる可能性があり、置換反応はさまざまな官能基を導入し、広範囲の誘導体を生じさせる可能性があります。
4. 科学研究への応用
6-ニトロ-2-(4-ニトロフェニル)-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: この化合物の誘導体は、抗菌作用や抗癌作用を含む潜在的な生物活性を研究されています.
医学: この化合物を含むイソキノリン誘導体は、さまざまな疾患の治療における治療の可能性について調査されています.
産業: この化合物は、新規材料の開発や、染料や顔料の合成のための前駆体として使用されています。
科学的研究の応用
6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
6-ニトロ-2-(4-ニトロフェニル)-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオンの作用機序は、特定の分子標的と経路との相互作用を伴います。イソキノリン誘導体は、酵素や受容体と相互作用し、その活性を調節することが知られています。 例えば、DNAトポイソメラーゼIIの阻害剤となる可能性があり、これはDNA複製と細胞分裂に重要な酵素です 。この阻害は、癌細胞の増殖の抑制につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
6-ニトロ-2H-1,4-ベンゾオキサジン-3(4H)-オン: 類似の構造的特徴を持つ別のニトロ置換ヘテロ環化合物です.
N-(6-クロロ-3-ニトロピリジン-2-イル)-5-(1-メチル-1H-ピラゾール-4-イル)イソキノリン-3-アミン: 異なる置換基を持つ関連するイソキノリン誘導体です.
独自性
6-ニトロ-2-(4-ニトロフェニル)-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオンは、ニトロ基の特定の配置とイソキノリンコアのために独自です。この独特の構造は、異なる化学的および生物学的特性を与え、研究や産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Another nitro-substituted heterocyclic compound with similar structural features.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A related isoquinoline derivative with different substituents.
Uniqueness
6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific arrangement of nitro groups and the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
6-nitro-2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O6/c22-17-13-3-1-2-12-15(21(26)27)9-8-14(16(12)13)18(23)19(17)10-4-6-11(7-5-10)20(24)25/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDUBKFVDEVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107536.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide](/img/structure/B11107538.png)
![ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11107550.png)
![N-[4-(pentyloxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11107553.png)
![N-{(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11107554.png)
![N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B11107567.png)
![N-[4-(1-adamantyl)phenyl]-2,2,2-triphenylacetamide](/img/structure/B11107575.png)
![5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro-](/img/structure/B11107578.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11107586.png)
![Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate](/img/structure/B11107601.png)
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11107619.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-methylbutanoic acid](/img/structure/B11107622.png)

